5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15160225
Molecular Formula: C26H35N5
Molecular Weight: 417.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H35N5 |
|---|---|
| Molecular Weight | 417.6 g/mol |
| IUPAC Name | 5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C26H35N5/c1-19-24(20-10-6-5-7-11-20)25-27-22(26(2,3)4)18-23(31(25)28-19)30-16-14-29(15-17-30)21-12-8-9-13-21/h5-7,10-11,18,21H,8-9,12-17H2,1-4H3 |
| Standard InChI Key | NPKJZZBECQUUNU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)C5CCCC5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, reflects its intricate substitution pattern. Its molecular formula is C₂₆H₃₅N₅, yielding a molecular weight of 417.6 g/mol. The structure integrates a pyrazolo[1,5-a]pyrimidine core fused with a tert-butyl group at position 5, a cyclopentylpiperazine moiety at position 7, a methyl group at position 2, and a phenyl ring at position 3 (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₅N₅ |
| Molecular Weight | 417.6 g/mol |
| IUPAC Name | 5-tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C₂₆H₃₅N₅/c1-19-24(20-10-6-5-7-11-20)25-27-22(26(2,3)4)18-23(31(25)28-19)30-16-14-29(15-17-30)21-12-8-9-13-21/h5-7,10-11,18,21H,8-9,12-17H2,1-4H3 |
Structural Contributions to Bioactivity
The tert-butyl group enhances metabolic stability by sterically shielding reactive sites, while the cyclopentylpiperazine moiety introduces conformational flexibility, enabling interactions with hydrophobic enzyme pockets . The phenyl ring at position 3 contributes to π-π stacking interactions, a critical feature for binding to aromatic residues in target proteins .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential reactions optimized for yield and purity. A representative pathway includes:
-
Core Formation: Cyclocondensation of 3-aminopyrazole with β-ketonitriles under basic conditions (e.g., sodium hydride) in dimethylformamide (DMF) at 80–100°C .
-
Functionalization: Introduction of the cyclopentylpiperazine group via nucleophilic aromatic substitution, leveraging the electron-deficient pyrimidine ring.
-
Purification: Chromatographic techniques isolate the final product, with yields typically ranging from 45% to 65%.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NaH, DMF, β-ketonitrile | 80°C | 12 | 50 |
| 2 | Cyclopentylpiperazine, DMF | 100°C | 24 | 60 |
Challenges and Optimizations
Key challenges include regioselectivity during cyclocondensation and steric hindrance during piperazine incorporation. Microwave-assisted synthesis and catalyst screening (e.g., Pd/C for cross-coupling) have been explored to enhance efficiency .
Biological Activities and Mechanistic Insights
Table 3: Comparative Kinase Inhibition Profiles of Pyrazolo[1,5-a]pyrimidine Derivatives
Neuropharmacological Applications
The compound’s tert-butyl and phenyl groups may facilitate blood-brain barrier penetration, suggesting potential in neurological disorders. Related derivatives modulate GABA receptors and serotonin transporters, though specific mechanisms remain unconfirmed .
Future Directions and Clinical Relevance
Targeted Modifications
Future research should explore:
-
Position 5 Substitutions: Introducing polar groups to enhance solubility.
-
Prodrug Formulations: Masking the piperazine moiety to improve oral bioavailability.
Preclinical Validation
In vivo models are needed to validate antitumor efficacy and neuropharmacological activity, leveraging xenograft studies and behavioral assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume